molecular formula C13H12N2O5S B5564364 (4-acetamidophenyl) 2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetate

(4-acetamidophenyl) 2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetate

Cat. No.: B5564364
M. Wt: 308.31 g/mol
InChI Key: NJMPCMBAQQCJGR-UHFFFAOYSA-N
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Description

(4-acetamidophenyl) 2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetate is a compound that features a thiazolidine ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. This compound is of significant interest due to its potential pharmacological properties, including antimicrobial, anti-inflammatory, and antioxidant activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-acetamidophenyl) 2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetate typically involves the reaction of 4-acetamidophenol with 2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetic acid. The reaction is carried out under controlled conditions, often using a catalyst to enhance the reaction rate and yield .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes, including the use of green chemistry techniques to improve yield, selectivity, and purity. These methods often employ catalysts and solvents that are environmentally friendly and sustainable .

Chemical Reactions Analysis

Types of Reactions

(4-acetamidophenyl) 2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure high yield and selectivity .

Major Products Formed

The major products formed from these reactions include various thiazolidine derivatives, which can exhibit different pharmacological properties depending on the functional groups introduced .

Scientific Research Applications

(4-acetamidophenyl) 2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (4-acetamidophenyl) 2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetate involves its interaction with various molecular targets and pathways. The thiazolidine ring can interact with enzymes and receptors, leading to the modulation of biological processes. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-acetamidophenyl) 2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetate is unique due to its specific combination of functional groups, which confer a distinct set of pharmacological properties. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

(4-acetamidophenyl) 2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O5S/c1-7(16)14-8-2-4-9(5-3-8)20-11(17)6-10-12(18)15-13(19)21-10/h2-5,10H,6H2,1H3,(H,14,16)(H,15,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJMPCMBAQQCJGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OC(=O)CC2C(=O)NC(=O)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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